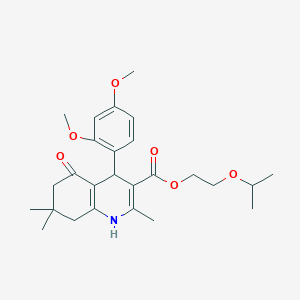![molecular formula C17H12F4N2O B4949760 [2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMP or TMPyP in scientific literature. In
Mechanism of Action
The mechanism of action of TMP is not fully understood, but it is believed to work by binding to DNA and interfering with its function. Studies have shown that TMP can bind to both single-stranded and double-stranded DNA, and can also inhibit the activity of DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMP are still being studied, but it has been shown to have a number of effects on cellular processes. TMP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMP in lab experiments is its ability to selectively bind to DNA and interfere with its function. This makes it a useful tool for studying the role of DNA in cellular processes. However, one limitation of using TMP is its potential toxicity. Studies have shown that TMP can cause DNA damage and cell death in non-cancerous cells, which could limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on TMP. One area of interest is in the development of new drugs for the treatment of cancer. Researchers are also studying the potential use of TMP in other areas, such as in the development of new diagnostic tools for detecting DNA damage. Additionally, there is ongoing research into the mechanisms of action of TMP and its effects on cellular processes, which could lead to new insights into the role of DNA in disease.
Synthesis Methods
The synthesis of TMP involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the reaction of 2,3,5,6-tetrafluoroaniline with 3-methyl-5-phenyl-1H-pyrazole to form 2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)aniline. This intermediate is then reacted with paraformaldehyde in the presence of a catalyst to yield [2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol.
Scientific Research Applications
TMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. TMP has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a drug that then destroys cancer cells.
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenylpyrazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O/c1-9-7-12(10-5-3-2-4-6-10)23(22-9)17-15(20)13(18)11(8-24)14(19)16(17)21/h2-7,24H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGJAKSEGCQDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)

![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![N-[1-(1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4949703.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)


![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)



![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)
